molecular formula C9H11FN2O B3013617 [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine CAS No. 2055119-87-2

[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine

Cat. No. B3013617
CAS RN: 2055119-87-2
M. Wt: 182.198
InChI Key: VDRCJTUDWRESEW-WUXMJOGZSA-N
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Description

“[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine” is a chemical compound with the molecular formula C9H11FN2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine” consists of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydrazine group .


Physical And Chemical Properties Analysis

“[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine” has a molecular weight of 182.20 . No additional physical or chemical properties are available in the current literature.

Scientific Research Applications

Antitumor Activity

(E)-1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine: has demonstrated promising antitumor potential. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a candidate for further investigation in cancer therapy .

Antibacterial Properties

In vitro studies have highlighted the antibacterial activity of this compound against various bacterial strains. It disrupts bacterial cell membranes and inhibits growth, suggesting its potential as an antimicrobial agent. Further research is needed to explore its efficacy in vivo and its safety profile .

Antioxidant Effects

The presence of a phenolic moiety in (E)-1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage. Investigations into its antioxidant mechanisms and potential applications in oxidative stress-related diseases are ongoing .

Antiviral Activity

Preliminary studies indicate that this compound exhibits antiviral effects against certain viruses. It interferes with viral replication and entry, making it a candidate for antiviral drug development. Researchers are exploring its efficacy against specific viral families .

Sensor Material Creation

Hydrazones, including (E)-1-(2-Fluoro-3-methoxyphenyl)ethylidenehydrazine , have been employed in sensor technology. They detect fluoride ions, cyanide ions, heavy metals, and toxic gases. Researchers are investigating their use in environmental monitoring and industrial safety applications .

Structure-Activity Relationship Studies

Researchers have synthesized and characterized various heterocycles, including this compound. By modifying its structure, they aim to enhance specific properties. Understanding the structure-activity relationship guides the design of novel derivatives with improved biological activities .

properties

IUPAC Name

(E)-1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRCJTUDWRESEW-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=C(C(=CC=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=C(C(=CC=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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